11-Ketoandrosterone

Descripción general

Descripción

11-Ketoandrosterone is an endogenous steroid and a metabolite of androsterone. It belongs to a group of 11-oxygenated androgens, which are potent and clinically relevant agonists of androgen receptors. These compounds play a significant role in the development and maintenance of male characteristics in vertebrates by binding to androgen receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 11-Ketoandrosterone typically involves the oxidation of androsterone. The process can be carried out using various oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve biotransformation processes using microbial cultures. Specific strains of bacteria or fungi can be employed to convert androsterone to this compound through enzymatic oxidation. This method is advantageous due to its high specificity and yield.

Análisis De Reacciones Químicas

5α-Reduction by SRD5A2

11-Ketotestosterone (11KT) undergoes 5α-reduction via steroid 5α-reductase type 2 (SRD5A2), yielding 11-ketoandrosterone. This reaction is a terminal step in the androgen backdoor pathway, with SRD5A2 exhibiting a catalytic efficiency () of ~0.18 µM·min for 11KT . Unlike classic androgens, 5α-reduction of 11KT does not fully inactivate it, allowing 11KAn to retain partial androgenic activity .

Key Reaction:

17β-Reduction by AKR1C3

Aldo-keto reductase 1C3 (AKR1C3) catalyzes the reduction of 11-ketoandrostenedione (11KA4) to 11KT, a precursor to 11KAn. AKR1C3 demonstrates an 8-fold higher catalytic efficiency for 11KA4 ( µM·min) compared to classic substrates like androstenedione . This preference underscores the significance of 11-oxygenated androgens in androgen-sensitive tissues.

Key Reaction:

17,20-Lyase Activity of CYP17A1

Cytochrome P450 17A1 (CYP17A1) converts 5α-pregnan-3α,17α-diol-11,20-dione (11K-Pdiol) into 11KAn via its 17,20-lyase function. This reaction occurs in tissues expressing backdoor pathway enzymes, contributing to peripheral androgen synthesis .

Key Reaction:

Interconversion with 11β-Hydroxy Metabolites

11β-Hydroxysteroid dehydrogenase type 2 (11βHSD2) oxidizes 11β-hydroxyandrosterone to 11KAn, while 11βHSD1 facilitates the reverse reduction in tissues like the liver . This redox equilibrium regulates local androgen availability.

Key Reactions:

Metabolic Flux in Androgen Pathways

-

Adrenal Contribution : 11KAn is synthesized from adrenal-derived 11β-hydroxyandrostenedione (11OHA4) via sequential actions of 11βHSD2 and AKR1C3 .

-

Peripheral Activation : In prostate cancer cells, AKR1C3-driven flux through the 11-oxygenated pathway exceeds classic androgen pathways by 24-fold, highlighting 11KAn’s role in androgen receptor activation .

Implications for Disease

Elevated 11KAn levels correlate with androgen excess in conditions like congenital adrenal hyperplasia and castration-resistant prostate cancer (CRPC) . Its resistance to traditional androgen suppression therapies underscores its clinical relevance as a biomarker and therapeutic target .

Aplicaciones Científicas De Investigación

Introduction to 11-Ketoandrosterone

This compound (11-KA) is an endogenous steroid and a metabolite of androsterone, classified within the group of 11-oxygenated androgens. These compounds are notable for their potential role in activating androgen receptors (AR), which are crucial in the development and progression of various health conditions, particularly prostate cancer. This article explores the applications of 11-KA, focusing on its biochemical significance, clinical implications, and emerging research findings.

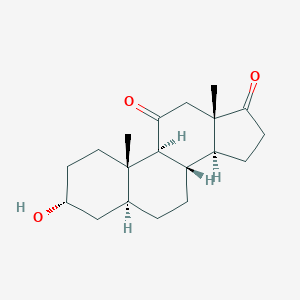

Structure and Function

11-KA is characterized by its 11-keto structure, which is essential for its activity as an androgen. It is part of a class of steroids known as 11-oxyandrogens, which have been shown to act as agonists for androgen receptors at physiologically relevant concentrations. The potency of 11-KA is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where it may serve as a significant androgenic driver despite androgen deprivation therapy (ADT) .

Metabolic Pathways

The biosynthesis of 11-KA occurs through the androgen backdoor pathway, which bypasses testosterone synthesis. It is produced from 11-ketotestosterone (11KT), another potent androgen that plays a critical role in various hyperandrogenic conditions such as congenital adrenal hyperplasia and polycystic ovary syndrome .

Prostate Cancer

The role of 11-KA in prostate cancer has garnered significant attention due to its potential as an AR agonist. Studies indicate that 11KT, which can be converted to 11-KA, is prevalent in CRPC patients and may contribute to disease progression . The presence of these androgens after ADT suggests they could be pivotal in driving castration resistance .

Case Studies

- Castration-Resistant Prostate Cancer : Research shows that elevated levels of 11KT correlate with shorter time to progression in CRPC patients. This indicates that monitoring these levels could provide insights into disease prognosis .

- Hyperandrogenic Disorders : In conditions like congenital adrenal hyperplasia and polycystic ovary syndrome, the dysregulation of 11-oxygenated androgens, including 11-KA, has been observed, highlighting their clinical significance .

Hormonal Imbalances

In addition to its implications in cancer, 11-KA has been implicated in various hormonal disorders. Its production and activity are crucial in understanding conditions such as Cushing's syndrome and premature adrenarche, where adrenal hormone levels are altered .

Recent Studies

Recent investigations have focused on the enzymatic pathways involving 11-KA and its precursors. For instance:

- AKR1C3 Enzyme Activity : A study demonstrated that AKR1C3 significantly favors the conversion of weak androgens to more potent forms like 11-KA, emphasizing its importance in CRPC progression .

- Circulating Levels : Another study assessed circulating levels of 11-oxygenated androgens in patients with various endocrine disorders, establishing a link between these levels and disease states .

Mecanismo De Acción

11-Ketoandrosterone exerts its effects by binding to androgen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This process influences various physiological functions, including the development of male characteristics and the regulation of reproductive tissues .

Comparación Con Compuestos Similares

11-Ketotestosterone: Another 11-oxygenated androgen with similar potency to testosterone.

11β-Hydroxyandrostenedione: A precursor in the biosynthesis of 11-Ketoandrosterone.

Androsterone: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to its specific role in the androgen backdoor pathway, a metabolic pathway for androgen synthesis that bypasses testosterone as an intermediate product. This pathway is significant in certain physiological and pathological conditions, making this compound a valuable marker for studying androgen metabolism .

Actividad Biológica

11-Ketoandrosterone (11KAn) is a biologically active steroid hormone classified as an 11-oxygenated androgen . It is primarily synthesized in the adrenal glands and plays a significant role in various physiological processes, particularly in the regulation of androgenic activity. This article explores the biological activity of 11KAn, focusing on its mechanisms of action, clinical relevance, and implications for health and disease.

Chemical Structure and Synthesis

11KAn is derived from the metabolic pathways of other androgens, particularly 11-ketotestosterone (11KT). The synthesis involves several enzymatic conversions:

- Conversion of Cortisol : 11KAn is produced from 11β-hydroxyandrostenedione (11OHA4), which is converted to 11-ketoandrostenedione (11KA4) and subsequently to 11KAn.

- Enzymatic Pathways :

- Aldo-Keto Reductase 1C3 (AKR1C3) : Converts 11KA4 to 11KT.

- 17β-Hydroxysteroid Dehydrogenase Type 5 (17βHSD5) : Involved in the reduction processes leading to the formation of various androgens including 11KAn.

Biological Activity

The biological activity of 11KAn is primarily mediated through its interaction with the androgen receptor (AR). Research indicates that:

- Androgen Receptor Activation : 11KAn can activate the AR at concentrations comparable to testosterone, suggesting a significant role in androgenic signaling pathways. Studies have reported an effective concentration (EC50) for AR activation of approximately for 11KT, with similar potency expected for 11KAn in certain contexts .

- Physiological Effects : As an androgen, 11KAn promotes the development and maintenance of male characteristics. Its effects include influencing hair growth patterns, muscle mass, and overall metabolic functions.

Clinical Relevance

Recent studies have highlighted the importance of circulating levels of 11KAn in various clinical conditions:

- Prostate Cancer : Elevated levels of 11KT and its metabolites, including 11KAn, have been associated with castration-resistant prostate cancer (CRPC). These compounds may drive cancer progression by activating AR signaling pathways even after standard androgen deprivation therapies .

- Endometrial Cancer : In a cohort study involving postmenopausal women with endometrial cancer (EC), higher preoperative levels of free 11KAn were linked to an increased risk of cancer recurrence, indicating its potential as a prognostic biomarker .

Data Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Prostate Cancer | Higher levels of 11KT and metabolites in CRPC patients | Potential drivers of disease progression |

| Endometrial Cancer | Preoperative free 11KAn associated with recurrence risk (HR = 2.99) | Possible prognostic marker for EC |

| General Health | Correlation with obesity and metabolic syndrome | Indicative of hormonal imbalance |

Case Studies

- Prostate Cancer Case Study :

- Endometrial Cancer Cohort :

Propiedades

IUPAC Name |

(3R,5S,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3/t11-,12+,13-,14-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNYGQONJQTULL-UFTZPVOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043038 | |

| Record name | 11-Oxoandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231-82-9 | |

| Record name | 11-Oxoandrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Ketoandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001231829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Oxoandrosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Oxoandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-KETOANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4E87JT27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.